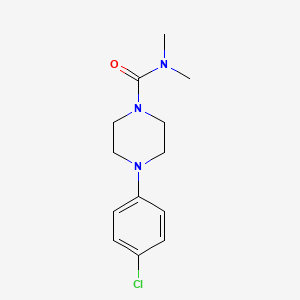4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
CAS No.: 695174-29-9
Cat. No.: VC6486731
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 695174-29-9 |
|---|---|
| Molecular Formula | C13H18ClN3O |
| Molecular Weight | 267.76 |
| IUPAC Name | 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
| Standard InChI Key | NGTROXLQRRWMFG-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, delineates its structure:
-
A piperazine ring (six-membered diamine) substituted at the 1-position with a carboxamide group (N,N-dimethyl).
-
A 4-chlorophenyl group attached at the 4-position of the piperazine ring.
The molecular formula is C₁₃H₁₇ClN₃O, with a calculated molecular weight of 266.75 g/mol. Key structural analogs, such as 4-(4-chlorophenyl)-N-(diaminomethylidene)piperazine-1-carboximidamide (PubChem CID: 83031274), share the 4-chlorophenyl-piperazine backbone but differ in substituent groups .
Table 1: Comparative Structural Analysis of Piperazine Derivatives
Synthesis and Physicochemical Properties
Synthetic Pathways
Piperazine-carboxamides are typically synthesized via:
-
Nucleophilic substitution: Reacting 4-(4-chlorophenyl)piperazine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).
-
Coupling reactions: Utilizing carbodiimide-mediated coupling between piperazine amines and dimethylcarbamic acid derivatives.
A related synthesis from Jiang et al. (2022) details the use of trans-2,3-dimethylpiperazine intermediates in constructing chlorophenyl-bearing analogs, highlighting the role of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in similar multicomponent reactions .
Physicochemical Profiling
-
Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl and dimethylamide groups.
-
logP: Estimated 2.8–3.2 (moderate lipophilicity) using computational tools like XLogP3.
-
pKa: The piperazine nitrogen exhibits a basic pKa of ~8.5, while the carboxamide remains non-ionizable under physiological conditions.
Pharmacological and Biological Activity
Hypothesized Mechanisms of Action
Piperazine derivatives are known to modulate:
-
Serine hydrolases: Including monoacylglycerol lipase (MAGL), as demonstrated in Jiang et al.’s work on trans-2,3-dimethylpiperazine inhibitors .
-
Kinase signaling: Pyrano-pyrazole analogs with chlorophenyl groups exhibit AKT2/PKBβ inhibition, a pathway critical in glioma proliferation .
While no direct studies on 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exist, its structural similarity to MAGL inhibitors suggests potential endocannabinoid system modulation or antiproliferative activity.
Table 2: Biological Activity of Structural Analogs
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold aligns with:
-
CNS therapeutics: Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants.
-
Oncology: Chlorophenyl groups enhance blood-brain barrier penetration, making it a candidate for glioblastoma therapeutics .
Chemical Intermediate
Its reactive carboxamide group permits derivatization into:
-
Heterocyclic hybrids: E.g., pyrimidine or pyrazole conjugates, as seen in AGN-PC-0BFJTP .
-
Prodrug formulations: Esterification or amidation to improve bioavailability.
Future Directions
-
Target validation: Screen against MAGL, AKT2, and related oncology targets.
-
ADMET profiling: Assess pharmacokinetics and toxicity in preclinical models.
-
Structure-activity relationship (SAR): Modify substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume